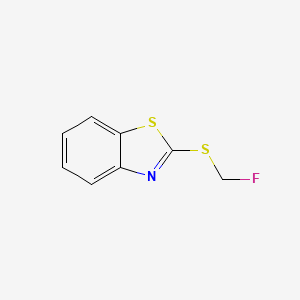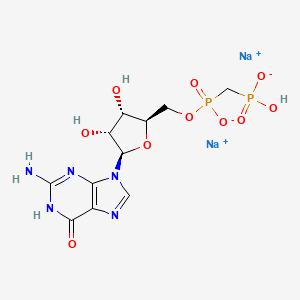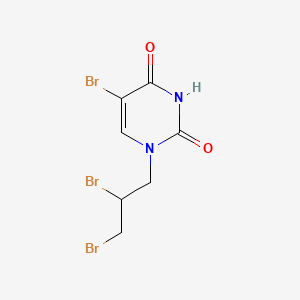
5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione is a halogenated pyrimidine derivative. This compound is characterized by the presence of bromine atoms attached to both the pyrimidine ring and the propyl side chain. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of pyrimidine derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of pyrimidine-2,4(1H,3H)-dione.
Bromination: The pyrimidine-2,4(1H,3H)-dione is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Alkylation: The brominated pyrimidine is then reacted with 2,3-dibromopropane under basic conditions to introduce the 2,3-dibromopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the bromine atoms, leading to the formation of less halogenated derivatives.
Oxidation: Oxidative conditions can lead to the formation of more oxidized products, potentially involving the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of less halogenated pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a shorter alkyl chain.
5-Bromo-1-(3-bromopropyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a different bromination pattern on the alkyl chain.
5-Chloro-1-(2,3-dichloropropyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with chlorine atoms instead of bromine.
Uniqueness
5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of multiple bromine atoms, which can enhance its reactivity and potential biological activity
Eigenschaften
IUPAC Name |
5-bromo-1-(2,3-dibromopropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br3N2O2/c8-1-4(9)2-12-3-5(10)6(13)11-7(12)14/h3-4H,1-2H2,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWKMYSDJRNSPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(CBr)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699488 |
Source


|
| Record name | 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195508-05-5 |
Source


|
| Record name | 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
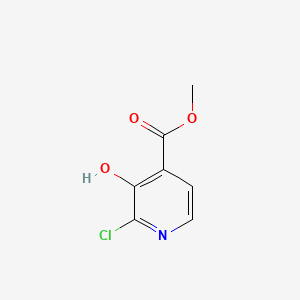
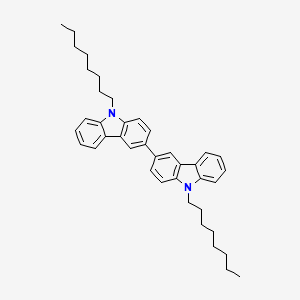
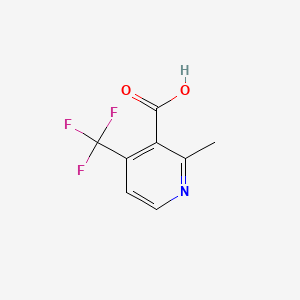

![2-Isopropylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B573704.png)
![4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole](/img/structure/B573705.png)

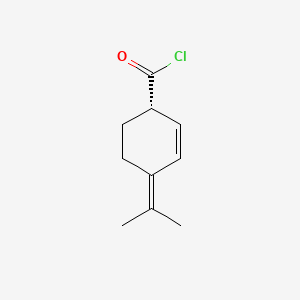
![N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide;but-2-enedioic acid](/img/structure/B573712.png)
